5-(CYCLOHEXYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(CYCLOHEXYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CYCLOHEXYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of various substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclohexylamino and pyrrolidin-1-ylsulfonyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(CYCLOHEXYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(CYCLOHEXYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in biological pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclohexylamino)-2-phenyl-oxazole-4-carbonitrile: Lacks the pyrrolidin-1-ylsulfonyl group.
2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile: Lacks the cyclohexylamino group.
Uniqueness
5-(CYCLOHEXYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the presence of both cyclohexylamino and pyrrolidin-1-ylsulfonyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
5-(Cyclohexylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features several distinct functional groups:
- Oxazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.
- Cyclohexylamino Group : Provides steric bulk and may influence interaction with biological targets.
- Pyrrolidine-1-sulfonyl Group : Known for enhancing solubility and bioactivity.
The molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 400.5 g/mol.
Synthesis
The synthesis typically involves:
- Cyclization Reactions : Formation of the oxazole ring from appropriate precursors.
- Substitution Reactions : Introduction of the cyclohexylamino and pyrrolidin-1-ylsulfonyl groups through nucleophilic substitutions.
Common reagents include solvents like dichloromethane and reducing agents such as lithium aluminum hydride.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
In vitro studies have shown that this compound can inhibit the growth of multiple cancer cell lines. For instance, it demonstrated significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A-549 (Lung) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Cell cycle arrest |
HeLa (Cervical) | 10 | Inhibition of proliferation |
Antiviral Activity
The compound also shows promise in antiviral applications. For example, it has been tested against human herpes virus type-1 (HHV-1), exhibiting notable inhibitory effects on viral replication .
Immunomodulatory Effects
Research highlights its potential in modulating immune responses. It has been shown to suppress tumor necrosis factor α (TNF-α) production in human blood cultures, indicating a role in inflammatory pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound could bind to cellular receptors, modulating signaling pathways critical for cell survival and apoptosis.
Case Studies
Several studies have explored the efficacy of this compound:
-
Study on Anticancer Activity :
- A research team evaluated the effects on various cancer cell lines and found that it significantly inhibited cell growth through apoptosis induction.
- The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
-
Antiviral Study :
- In a controlled experiment, the compound was tested against HHV-1 in A-549 cells, showing a dose-dependent reduction in viral load.
-
Immunomodulatory Research :
- Investigations into its effects on TNF-α production revealed that it could serve as a potential therapeutic agent for autoimmune disorders.
Properties
IUPAC Name |
5-(cyclohexylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c21-14-18-20(22-16-6-2-1-3-7-16)27-19(23-18)15-8-10-17(11-9-15)28(25,26)24-12-4-5-13-24/h8-11,16,22H,1-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIIFANDDKWLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.